molecular formula C24H54SSi3 B14358722 Hexa-t-butylthiatrisiletane CAS No. 93194-14-0

Hexa-t-butylthiatrisiletane

Cat. No.: B14358722
CAS No.: 93194-14-0
M. Wt: 459.0 g/mol
InChI Key: FYTBAKJGZHQIJN-UHFFFAOYSA-N
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Description

Hexa-t-butylthiatrisiletane is a sulfur-containing organosilicon compound with a trisiletane (three-membered silicon ring) backbone substituted by six tert-butyl groups. Its molecular structure includes a silicon-sulfur cyclic framework, distinguishing it from typical siloxanes or silanes due to the incorporation of sulfur and the steric bulk of the tert-butyl substituents.

Properties

CAS No.

93194-14-0

Molecular Formula

C24H54SSi3

Molecular Weight

459.0 g/mol

IUPAC Name

2,2,3,3,4,4-hexatert-butylthiatrisiletane

InChI

InChI=1S/C24H54SSi3/c1-19(2,3)26(20(4,5)6)25-27(21(7,8)9,22(10,11)12)28(26,23(13,14)15)24(16,17)18/h1-18H3

InChI Key

FYTBAKJGZHQIJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si]1([Si](S[Si]1(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-t-butylthiatrisiletane can be synthesized through a series of organometallic reactions. One common method involves the reaction of tert-butyl lithium with silicon tetrachloride, followed by the introduction of sulfur to form the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants.

Chemical Reactions Analysis

Types of Reactions: Hexa-t-butylthiatrisiletane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, such as forming thiols.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexa-t-butylthiatrisiletane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

Hexa-t-butylthiatrisiletane can be compared with other similar compounds, such as Hexa-t-butylselenatrisiletane and Hexa-t-butylgermatrisiletane. These compounds share similar structural features but differ in the central heteroatom (selenium or germanium instead of sulfur). The uniqueness of this compound lies in its specific reactivity and stability, which can be advantageous in certain applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Despite the scarcity of direct data on Hexa-t-butylthiatrisiletane, comparisons can be drawn with structurally or functionally related silicon-sulfur compounds and sterically hindered organosilicons:

Structural Analogues

Its retention time (38.29) and concentration (0.04 ppm) are comparable to this compound, suggesting similar volatility in gas chromatography .

Hexamethyldisilane (CAS 1450-14-2) :

  • Key Differences : A linear disilane with methyl groups, lacking both sulfur and cyclic silicon structures. It is widely used as a reducing agent in organic synthesis, contrasting with this compound’s undefined reactivity .
  • Steric Effects : this compound’s tert-butyl groups impose greater steric hindrance, likely reducing its kinetic stability compared to hexamethyldisilane.

Functional Analogues

Its industrial use as a polymer precursor contrasts sharply with this compound’s niche detection in organic matrices .

Its polarity and solubility in organic solvents differ significantly from this compound’s hydrophobic, sterically hindered structure .

Research Findings and Data Gaps

Analytical Data (From )

Compound Retention Time Concentration (Sample A) Concentration (Sample B)
This compound 37.35 ND 0.03 ppm
Silane (B3) 38.29 ND 0.04 ppm

Critical Observations

  • Synthesis Pathways: No synthetic routes for this compound are documented, unlike hexamethyldisilane (produced via Grignard reactions) .

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